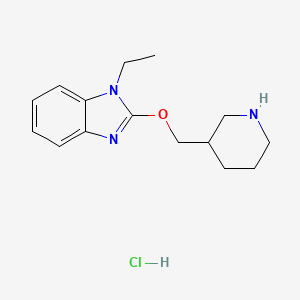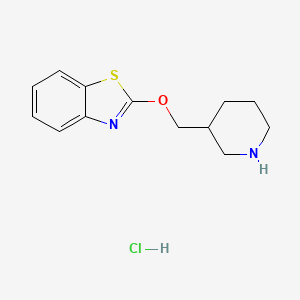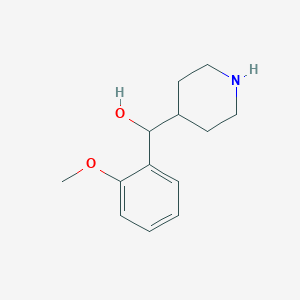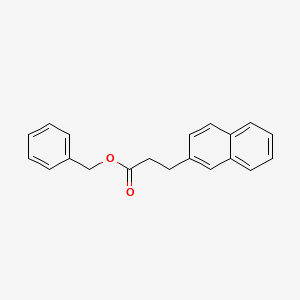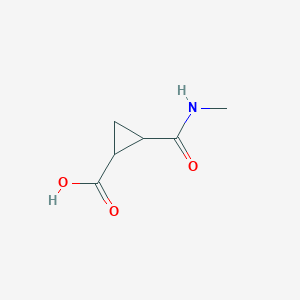
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with a cyclopropane ring structure substituted with a carboxylic acid group and a methylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carboxylic acid and methylcarbamoyl groups. Common methods include:
Cyclopropanation Reactions: Using reagents like diazo compounds in the presence of a metal catalyst (e.g., copper or rhodium) to form the cyclopropane ring.
Carboxylation Reactions: Introducing the carboxylic acid group through reactions with carbon dioxide or carboxylating agents.
Amidation Reactions: Converting the carboxylic acid group to the methylcarbamoyl group using reagents like methyl isocyanate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Converting the cyclopropane ring to a more oxidized state.
Reduction: Reducing functional groups within the molecule.
Substitution Reactions: Replacing hydrogen atoms or other substituents on the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation Products: Cyclopropane derivatives with additional oxygen-containing functional groups.
Reduction Products: Saturated cyclopropane derivatives or other reduced forms.
Substitution Products: Cyclopropane derivatives with different substituents.
Aplicaciones Científicas De Investigación
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Comparación Con Compuestos Similares
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives and carboxylic acid-containing compounds. Similar compounds include:
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid structures.
Methylcarbamoyl derivatives: Compounds containing the methylcarbamoyl group in different molecular contexts.
Uniqueness: this compound is unique due to its combination of the cyclopropane ring and the methylcarbamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-5(8)3-2-4(3)6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXULYJQYZSCSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665563 | |
| Record name | 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-30-0 | |
| Record name | 2-[(Methylamino)carbonyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716362-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500717.png)
![4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500720.png)

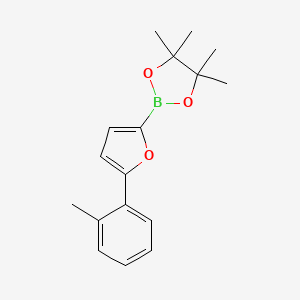
![4-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500727.png)
![{1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester](/img/structure/B1500728.png)
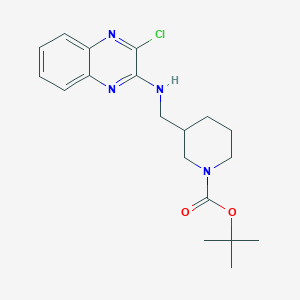
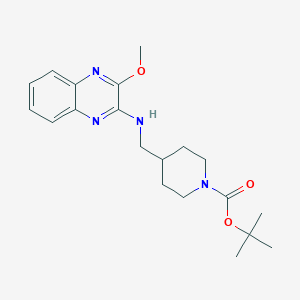
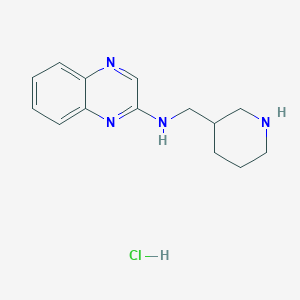
![[3-(4-Amino-piperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine hydrochloride](/img/structure/B1500734.png)
